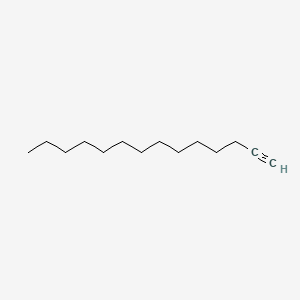

1-Tetradecyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFNRWGWQDGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061096 | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-10-6 | |

| Record name | 1-Tetradecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecyne is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at the end of the carbon chain. This structural feature imparts unique reactivity, making it a valuable building block in organic synthesis. Its long alkyl chain also confers specific physical properties, influencing its solubility and handling characteristics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and a summary of its characteristic reactivity.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in experimental settings, influencing reaction conditions, purification methods, and storage requirements.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆ | [1] |

| Molecular Weight | 194.36 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 0.790 g/mL at 20 °C | [2] |

| Boiling Point | 132-134 °C at 14 mmHg | |

| Melting Point | Not available | |

| Refractive Index | n20/D 1.440 | [2] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [3][4][5][6] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 765-10-6 | [1][2] |

| PubChem CID | 69823 | [1] |

| InChI | InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | [1] |

| InChIKey | DZEFNRWGWQDGTR-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCCCCCC#C | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following are expected spectral features based on its structure and data available for terminal alkynes.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | The terminal alkyne proton (-C≡C-H) typically appears as a singlet or a narrow triplet around δ 1.8-3.1 ppm. The protons on the carbon adjacent to the triple bond (-CH₂-C≡C-) would likely resonate around δ 2.2 ppm. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the upfield region (δ 1.2-1.6 ppm), and the terminal methyl group would be a triplet around δ 0.9 ppm. |

| ¹³C NMR | The carbons of the triple bond are expected to appear in the range of δ 65-90 ppm. The terminal alkyne carbon (-C≡C -H) is typically more upfield than the internal alkyne carbon (-C ≡C-H). The carbons of the alkyl chain will have characteristic shifts, with the carbon adjacent to the triple bond appearing around δ 18-20 ppm. |

| Infrared (IR) Spectroscopy | A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration. The C≡C triple bond stretch will appear as a weak to medium absorption band in the region of 2100-2140 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern would likely show a series of losses of alkyl fragments (CnH2n+1), resulting in a characteristic pattern of peaks separated by 14 mass units (CH₂). |

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation of a Vicinal Dihalide (Adapted Protocol)

This protocol describes a general method for the synthesis of terminal alkynes, which can be adapted for this compound. The procedure involves the dehydrohalogenation of a 1,2-dihaloalkane.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromotetradecane in ethanol.

-

Add a significant excess of potassium hydroxide pellets to the solution.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a mixture of ice and water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water and then brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by the reactivity of its terminal triple bond. As a terminal alkyne, it undergoes a variety of reactions that are fundamental in organic synthesis.

Acidity of the Terminal Proton

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[7] This allows for its deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a powerful nucleophile, a tetradecynyl anion.[7][8][9] This anion can then participate in a range of carbon-carbon bond-forming reactions.

Electrophilic Addition Reactions

Similar to alkenes, alkynes undergo electrophilic addition reactions, though typically at a slower rate.[7][8] Common electrophilic additions include:

-

Hydrohalogenation: Addition of hydrogen halides (HX) to form vinyl halides.

-

Halogenation: Addition of halogens (X₂) to form di- and tetrahaloalkanes.

-

Hydration: Addition of water in the presence of a mercury(II) catalyst to form a methyl ketone.[10]

Reduction Reactions

The triple bond of this compound can be partially or fully reduced:

-

Hydrogenation with Lindlar's catalyst yields the corresponding cis-alkene, 1-tetradecene.[8]

-

Hydrogenation with a metal catalyst such as platinum or palladium on carbon (Pd/C) results in the complete reduction to the corresponding alkane, tetradecane.

-

Dissolving metal reduction (e.g., sodium in liquid ammonia) of internal alkynes produces trans-alkenes; this reaction is not applicable to terminal alkynes in the same manner.

The following diagram illustrates the key reactive pathways of a terminal alkyne like this compound.

Caption: General reaction pathways of this compound.

Safety and Handling

This compound is a combustible liquid.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] It should be handled in a well-ventilated area, away from open flames and other sources of ignition. Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a versatile chemical intermediate with a rich and well-defined reactivity profile centered around its terminal alkyne functionality. Its physical properties are characteristic of a long-chain hydrocarbon. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of organic synthesis and drug discovery. The ability to transform the terminal alkyne into a variety of other functional groups makes this compound and similar compounds valuable tools for the construction of complex molecular architectures.

References

- 1. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-十四炔 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ICSC 1566 - 1-TETRADECENE [inchem.org]

- 4. 1-TETRADECENE | 1120-36-1 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. qchem.com.qa [qchem.com.qa]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Alkyne Reactivity [www2.chemistry.msu.edu]

- 9. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Overview of 1-Tetradecyne

This guide provides core technical data on 1-Tetradecyne, a long-chain terminal alkyne used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and materials science who may utilize this compound as a building block in organic synthesis.

Core Molecular Data

The fundamental properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in chemical reactions. These quantitative data points are summarized below.

| Property | Value |

| Molecular Formula | C14H26[1] |

| Molecular Weight | 194.36 g/mol [1] |

| IUPAC Name | Tetradec-1-yne[1] |

| CAS Number | 765-10-6[1] |

Applicability of Experimental Protocols and Pathway Analysis

The request for detailed experimental protocols and signaling pathway diagrams is acknowledged. However, for a fundamental chemical compound such as this compound, these concepts are not directly applicable in the context of its core molecular properties.

-

Experimental Protocols: The synthesis and purification of this compound involve standard organic chemistry techniques. However, a detailed protocol would be specific to a particular laboratory procedure rather than an intrinsic property of the molecule itself.

-

Signaling Pathways: this compound is a simple hydrocarbon and is not known to be involved in biological signaling pathways in the manner of a bioactive molecule or drug. It serves primarily as a synthetic intermediate.

Therefore, the creation of diagrams for experimental workflows or signaling pathways is not relevant to the fundamental chemical data of this compound. The following logical diagram illustrates the relationship between the compound and its core identifiers.

References

An In-depth Technical Guide to the Synthesis of 1-Tetradecyne from 1-Bromododecane

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of terminal alkynes is a fundamental transformation in organic chemistry, providing critical building blocks for the construction of more complex molecules in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis of 1-tetradecyne, a C14 terminal alkyne, from 1-bromododecane (B92323) via the alkylation of an acetylide anion. This method represents a robust and efficient strategy for carbon-carbon bond formation. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and quantitative data presented for clarity and reproducibility.

Introduction

The alkylation of acetylide anions is a cornerstone reaction in synthetic organic chemistry, enabling the extension of carbon chains by forming new carbon-carbon bonds.[1][2] This reaction is particularly valuable for creating terminal and internal alkynes, which are versatile intermediates. The general method involves two primary steps: the deprotonation of a terminal alkyne using a strong base to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide.[3][4]

This guide focuses on the specific application of this methodology for the synthesis of this compound. The process utilizes acetylene (B1199291), the simplest terminal alkyne, which is deprotonated by sodium amide (NaNH₂) in liquid ammonia (B1221849). The resulting sodium acetylide then acts as the nucleophile, attacking the primary alkyl halide, 1-bromododecane, to yield the desired product. The use of a primary halide is crucial, as secondary and tertiary halides tend to undergo elimination (E2) reactions in the presence of the strongly basic acetylide anion.[1][2]

Reaction Mechanism and Pathway

The synthesis of this compound from 1-bromododecane is a two-stage process:

-

Formation of the Acetylide Anion: Acetylene is a weak acid (pKa ≈ 25), but it can be deprotonated by a sufficiently strong base.[3] Sodium amide (NaNH₂), the conjugate base of ammonia (pKa ≈ 35), is commonly used for this purpose, ensuring complete and irreversible deprotonation.[3] This acid-base reaction is typically performed in liquid ammonia at its boiling point (-33 °C).

-

SN2 Alkylation: The generated acetylide anion is a potent nucleophile. It attacks the electrophilic carbon atom of 1-bromododecane, which bears the bromine leaving group.[2] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks from the backside, displacing the bromide ion and forming the new carbon-carbon bond.[3]

The overall reaction pathway is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound from 1-bromododecane. These values are representative for a laboratory-scale synthesis and may be optimized for specific conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Bromododecane | 1.0 molar equivalent | The limiting reagent. |

| Acetylene (gas) | Excess | Bubbled through the reaction mixture to ensure complete reaction of the sodium amide. |

| Sodium (metal) | 1.1 molar equivalents | Used to generate sodium amide in situ. A slight excess ensures full conversion. |

| Ammonia (liquid) | Solvent | Typically condensed to a volume sufficient to dissolve reagents and allow for efficient stirring. |

| Catalyst | ||

| Iron(III) Nitrate (B79036) | ~0.1% by weight of Sodium | Catalyzes the formation of sodium amide from sodium and liquid ammonia.[5] |

| Reaction Conditions | ||

| Temperature (NaNH₂ formation) | -33 °C (boiling point of NH₃) | The reaction is fastest at this temperature.[5] |

| Temperature (Alkylation) | -33 °C to room temperature | The reaction is often started at low temperature and allowed to warm slowly. |

| Reaction Time (Alkylation) | 2 - 12 hours | Monitored by TLC or GC for disappearance of 1-bromododecane. |

| Workup & Purification | ||

| Quenching Agent | Saturated Ammonium (B1175870) Chloride (aq.) or Water | Added slowly to neutralize excess sodium amide and protonate any remaining acetylide. |

| Extraction Solvent | Diethyl Ether or Hexane | To isolate the organic product from the aqueous phase. |

| Purification Method | Vacuum Distillation | To separate the product from non-volatile impurities and any unreacted starting material. |

| Yield | ||

| Typical Yield | 75-95% | Yields are generally high for the alkylation of primary alkyl halides.[6] |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

1-Bromododecane (C₁₂H₂₅Br)

-

Sodium metal (Na)

-

Acetylene gas (C₂H₂)

-

Anhydrous liquid ammonia (NH₃)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (or hexane)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle and temperature controller

-

Separatory funnel

Procedure:

Part A: Preparation of Sodium Acetylide

-

Apparatus Setup: Assemble a 500 mL three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice/acetone condenser. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 250 mL of anhydrous ammonia gas into the flask via the condenser.

-

Sodium Amide Formation: Add a catalytic amount of iron(III) nitrate. While maintaining the temperature near ammonia's boiling point (-33 °C), carefully add small, freshly cut pieces of sodium metal to the stirring liquid ammonia. The solution will initially turn a deep blue color, which will fade to gray as the sodium is converted to sodium amide (NaNH₂). This process can take 30-60 minutes.[5]

-

Acetylene Addition: Once the sodium amide formation is complete (disappearance of the blue color), switch the gas flow from inert gas to a steady stream of dry acetylene gas. Bubble the acetylene through the gray suspension for approximately 1-2 hours to ensure the complete conversion of sodium amide to sodium acetylide.

Part B: Alkylation 5. Addition of 1-Bromododecane: Slowly add 1-bromododecane dropwise to the stirring suspension of sodium acetylide in liquid ammonia. 6. Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at the reflux temperature of ammonia (-33 °C) for 4-6 hours. The mixture can then be allowed to warm to room temperature overnight, which facilitates the evaporation of the ammonia.

Part C: Workup and Purification 7. Quenching: After the ammonia has evaporated, cautiously cool the reaction flask in an ice bath. Slowly add 100 mL of saturated aqueous ammonium chloride solution to quench any unreacted sodium acetylide or sodium amide. 8. Extraction: Add 150 mL of diethyl ether to the flask. Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether. 9. Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. 10. Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. 11. Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with care under an inert solvent like mineral oil.

-

Sodium Amide: Highly reactive and can decompose explosively upon contact with water or air. It should be generated in situ and used immediately.[5]

-

Liquid Ammonia: Corrosive and toxic. Work must be performed in a well-ventilated fume hood with a proper low-temperature condenser to minimize exposure.

-

Acetylene Gas: Highly flammable. Ensure there are no ignition sources present.

All waste should be neutralized and disposed of according to institutional safety guidelines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Sodium amide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Tetradecyne (CAS Number 765-10-6) for Researchers and Drug Development Professionals

An Introduction to a Versatile Building Block in Modern Chemistry

1-Tetradecyne, a terminal alkyne with a fourteen-carbon chain, is a versatile chemical intermediate with significant applications in organic synthesis and the burgeoning fields of chemical biology and drug discovery. Its linear structure, coupled with the reactivity of the terminal triple bond, makes it an ideal building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound's chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the context of proteomics and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its terminal triple bond, which imparts specific reactivity to the molecule. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 765-10-6 |

| Molecular Formula | C₁₄H₂₆ |

| Molecular Weight | 194.36 g/mol [2] |

| Appearance | Clear, colorless to pale yellow liquid[3] |

| Density | 0.790 g/mL at 20 °C[2] |

| Boiling Point | 132-134 °C at 14 mmHg[4] |

| Refractive Index | n20/D 1.440[2] |

| Solubility | Insoluble in water; soluble in common organic solvents.[1][4] |

| Synonyms | Dodecylacetylene, Tetradec-1-yne[3] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~2.18 (td) | -C≡C-CH₂ - |

| ~1.94 (t) | -C≡CH |

| ~1.53 (quintet) | -C≡C-CH₂-CH₂ - |

| ~1.26 (m) | -(CH₂ )₉- |

| ~0.88 (t) | -CH₃ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3310 | ≡C-H stretch | Strong, sharp |

| ~2925, ~2855 | C-H stretch (alkyl) | Strong |

| ~2120 | -C≡C- stretch | Weak |

| ~1465 | -CH₂- bend | Medium |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 194 | Low | [M]⁺ (Molecular Ion) |

| 193 | Moderate | [M-H]⁺ |

| 165 | Moderate | [M-C₂H₅]⁺ |

| 151 | Moderate | [M-C₃H₇]⁺ |

| 137 | Moderate | [M-C₄H₉]⁺ |

| 123 | Moderate | [M-C₅H₁₁]⁺ |

| 109 | Moderate | [M-C₆H₁₃]⁺ |

| 95 | High | [M-C₇H₁₅]⁺ |

| 81 | High | [M-C₈H₁₇]⁺ |

| 67 | High | [M-C₉H₁₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful synthesis and application of this compound.

Synthesis of this compound via Alkylation of Acetylene (B1199291)

This protocol describes the synthesis of this compound from 1-bromododecane (B92323) and an acetylene source. The reaction proceeds via the formation of a lithium acetylide intermediate, which then acts as a nucleophile to displace the bromide from 1-bromododecane.

Materials:

-

Lithium acetylide, ethylenediamine (B42938) complex

-

1-Bromododecane

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with lithium acetylide, ethylenediamine complex (1.1 equivalents) and anhydrous DMSO.

-

Addition of Alkyl Halide: 1-Bromododecane (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of lithium acetylide in DMSO at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Synthetic pathway for this compound.

Application in Chemical Proteomics: Labeling of Cysteine-Containing Peptides

Terminal alkynes, including this compound, can be utilized as chemical probes to covalently modify cysteine residues in peptides and proteins. This reactivity is particularly relevant in drug development for designing targeted covalent inhibitors and in proteomics for identifying reactive cysteine residues. The following protocol outlines a general workflow for labeling a model cysteine-containing peptide with a this compound-based probe, followed by "click" chemistry for downstream analysis.

Part 1: Synthesis of a this compound-based Probe (Illustrative Example)

A simple iodoacetamide-alkyne probe can be synthesized by reacting propargylamine (B41283) with iodoacetic anhydride. For a longer-chain probe analogous to this compound, a multi-step synthesis would be required, for instance, by coupling this compound to a suitable linker with a reactive group for peptide conjugation. For the purpose of this guide, we will refer to a generic "this compound probe" with a cysteine-reactive group.

Part 2: Labeling of a Cysteine-Containing Peptide

Materials:

-

Model cysteine-containing peptide (e.g., GRGDSC )

-

This compound-based probe with a cysteine-reactive warhead (e.g., iodoacetamide)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Azide-functionalized reporter molecule (e.g., Azide-PEG4-Biotin or a fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Peptide Labeling: The cysteine-containing peptide is dissolved in the reaction buffer. A solution of the this compound probe is added (typically in a 1.5 to 5-fold molar excess). The reaction is incubated at room temperature for 1-2 hours.

-

Purification of the Labeled Peptide: The reaction mixture is purified by reverse-phase HPLC to remove unreacted probe and other impurities. The fraction containing the alkyne-labeled peptide is collected.

-

Characterization: The successful labeling is confirmed by mass spectrometry, observing the expected mass shift corresponding to the addition of the this compound probe.

-

Click Chemistry: The purified alkyne-labeled peptide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In a typical procedure, the labeled peptide is dissolved in a suitable buffer, followed by the addition of the azide-functionalized reporter, CuSO₄, a copper-chelating ligand like THPTA, and freshly prepared sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species. The reaction is allowed to proceed for 1-4 hours at room temperature.

-

Final Purification and Analysis: The final conjugate is purified by HPLC and analyzed by mass spectrometry and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent azide (B81097) was used).

Caption: Workflow for cysteine-peptide labeling.

Applications in Drug Discovery and Chemical Biology

The unique reactivity of the terminal alkyne in this compound makes it a valuable tool for researchers in drug development and chemical biology.

-

Targeted Covalent Inhibitors: The ability of terminal alkynes to react with nucleophilic residues like cysteine in enzyme active sites can be exploited to design highly specific and potent targeted covalent inhibitors.[2] The long alkyl chain of this compound can be used to modulate the lipophilicity and binding affinity of such inhibitors.

-

"Click" Chemistry: this compound is an excellent substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. Researchers can attach this compound to a molecule of interest and then use click chemistry to link it to another molecule functionalized with an azide group, for applications such as:

-

Activity-Based Protein Profiling (ABPP): Small molecule probes containing a this compound moiety can be used to label active enzymes in complex biological samples. Subsequent "clicking" of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) allows for the identification and quantification of enzyme activity.

-

Drug Delivery and Targeting: The this compound handle can be used to conjugate drugs to targeting ligands or to modify the surface of drug delivery vehicles like nanoparticles.

-

-

Synthesis of Complex Molecules: As a fundamental building block, this compound is used in the synthesis of a variety of more complex molecules, including natural products, polymers, and materials with specific electronic or optical properties.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound (CAS 765-10-6) is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with the reactivity of its terminal alkyne, provide a powerful platform for the synthesis of complex molecules and for innovative applications in chemical biology and proteomics. The detailed experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to inspire new avenues of research and development.

References

Spectroscopic Profile of 1-Tetradecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Tetradecyne (CAS 765-10-6), a long-chain terminal alkyne. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on established principles. Detailed experimental protocols for acquiring such data are also provided for researchers aiming to perform their own analyses.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that the NMR data is generated from computational prediction models and the IR and MS data are based on the typical spectroscopic behavior of terminal alkynes and long-chain hydrocarbons. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (≡C-H) | 1.90 | Triplet (t) | 1H |

| H-3 (-CH₂-C≡) | 2.15 | Triplet of triplets (tt) | 2H |

| H-4 to H-13 (-(CH₂)₁₀-) | 1.25 - 1.52 | Multiplet (m) | 20H |

| H-14 (-CH₃) | 0.88 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | 68.1 |

| C-2 (-C≡) | 84.5 |

| C-3 (-CH₂-C≡) | 18.5 |

| C-4 to C-11 (-(CH₂)₈-) | 28.4 - 29.6 |

| C-12 (-CH₂-) | 31.9 |

| C-13 (-CH₂-) | 22.7 |

| C-14 (-CH₃) | 14.1 |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration | Intensity |

| Acetylenic C-H | ~3300 | Stretch | Strong, Sharp |

| C≡C Triple Bond | 2100 - 2260 | Stretch | Weak to Medium |

| Aliphatic C-H | 2850 - 2960 | Stretch | Strong |

| Methylene (B1212753) (-CH₂-) | ~1465 | Bend (Scissoring) | Medium |

| Methyl (-CH₃) | ~1375 | Bend (Symmetric) | Medium |

Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be characteristic of long-chain hydrocarbons, with prominent clusters of peaks separated by 14 Da, corresponding to the loss of successive methylene (-CH₂) groups.

| m/z | Proposed Fragment | Notes |

| 194 | [C₁₄H₂₆]⁺ | Molecular Ion (M⁺) |

| 193 | [C₁₄H₂₅]⁺ | Loss of a terminal hydrogen (M-1), often a significant peak for terminal alkynes. |

| 179 | [C₁₃H₂₃]⁺ | Loss of a methyl radical (M-15) |

| 165 | [C₁₂H₂₁]⁺ | Loss of an ethyl radical (M-29) |

| ... | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ₊₁]⁺ | Series of fragments from cleavage of the alkyl chain. |

| 41, 55, 69, 83... | Alkyl and alkenyl cations | Common hydrocarbon fragments. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the "sandwich" in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.

-

Place the sample holder with the prepared salt plates into the instrument's beam path.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (typically 1 µL) of the dilute solution into the GC, where the compound will be vaporized and separated from the solvent.

-

Alternatively, for direct infusion, prepare a dilute solution of the sample and introduce it directly into the ion source via a syringe pump.

-

-

Data Acquisition:

-

The sample is ionized, typically using Electron Ionization (EI) at 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the interpretation of spectroscopic data for this compound.

A Comprehensive Technical Guide to the Solubility of 1-Tetradecyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility of Alkynes

Alkynes, including 1-tetradecyne, are hydrocarbons characterized by a carbon-carbon triple bond. Their solubility is primarily governed by the principle of "like dissolves like." As nonpolar molecules, alkynes exhibit good solubility in nonpolar organic solvents.[1][2] The long alkyl chain of this compound further enhances its nonpolar character, making it readily miscible with other hydrocarbons and nonpolar solvents. Conversely, it is practically insoluble in polar solvents such as water.[1][2][3] The solubility of alkynes tends to decrease as the carbon chain length and molecular weight increase.[1]

Qualitative Solubility Data

Based on the general principles of alkyne solubility, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental validation for specific applications.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |

| Chloroform | CHCl₃ | Weakly Polar | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble[4] |

| Polar Aprotic Solvents | |||

| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble to Insoluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Sparingly Soluble to Insoluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | CH₃OH | Polar Protic | Insoluble |

| Water | H₂O | Polar Protic | Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is robust and can be adapted for various solute-solvent systems.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Micropipettes

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette. It is critical not to disturb the solid at the bottom.

-

Attach a syringe filter to the pipette tip and dispense the clear, saturated solution into a pre-weighed evaporating dish or beaker. The filtration step is essential to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used for slow evaporation at room temperature.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the residue is achieved.

-

-

Data Analysis:

-

Accurately weigh the evaporating dish with the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the gravimetric determination of this compound solubility.

References

A Technical Guide to High-Purity 1-Tetradecyne for Researchers and Drug Development Professionals

Introduction: 1-Tetradecyne (CAS No. 765-10-6), a terminal alkyne with a fourteen-carbon chain, is a versatile building block in organic synthesis, finding increasing application in biomedical research and drug development. Its terminal triple bond provides a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides an in-depth overview of commercial suppliers of high-purity this compound, methods for its quality assessment, and detailed experimental protocols for its use in key applications relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier providing high-purity this compound is a critical first step for any research or development project. Purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of final products. A variety of chemical suppliers offer this compound at different purity grades. Below is a summary of commercially available options.

| Supplier | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97.0% (GC)[1] | Varies | Provides Certificate of Analysis (CoA) and Certificate of Origin (COO).[1] |

| Thermo Fisher Scientific (Alfa Aesar) | Technical Grade (90%)[2][3] | 5 g, 25 g[3] | Specification sheet available.[3] |

| GFS Chemicals | 98% (GC-FID)[4] | 25 g, 100 g[4] | Recognized for expertise in alkyne chemistry.[4] |

| TCI Chemicals | >95.0% (GC)[5][6] | 5 mL, 25 mL[6] | Safety data sheets and Certificates of Analysis are available.[5][6] |

| Otto Chemie Pvt Ltd | 97%[7] | Varies | Specification sheet available.[7] |

| CymitQuimica | >95.0%(GC) to 99%[8] | Varies | Offers various purity grades.[8] |

| MolCore | High Purity | Varies | Specializes in high-purity compounds.[9] |

| Shandong Hanjiang Chemical Co. | High Purity | Varies | States "White fine powder" appearance, which may be inconsistent with the liquid state of this compound.[10] |

| Spectrochem | >97%[11] | 10 mL[11] | Indian manufacturer of high-purity solvents and specialty chemicals.[11] |

| Alachem Co., Ltd. | Varies | Varies | Certificate of Analysis and Safety Data Sheet available.[12] |

Quality Assessment: Experimental Protocols

Ensuring the purity of this compound is crucial for reproducible experimental results. The most common methods for purity determination are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a 1% (v/v) solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 35 to 500.

-

-

Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

Objective: To determine the absolute purity of this compound using an internal standard of known purity.

Methodology:

-

Materials:

-

This compound sample.

-

A high-purity, certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) with a known chemical purity. The standard's NMR signals should not overlap with those of this compound.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Accurately weigh an equimolar amount of the internal standard and add it to the same NMR tube.

-

Add approximately 0.6 mL of the deuterated solvent.

-

Cap the tube and mix thoroughly until both the sample and the standard are completely dissolved.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (a delay of 30-60 seconds is recommended).

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the acetylenic proton at ~1.9 ppm or the propargylic protons at ~2.2 ppm) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Applications in Research and Drug Development

The terminal alkyne functionality of this compound makes it a valuable tool for the synthesis of complex molecules and bioconjugates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To demonstrate a typical "click" reaction by coupling this compound with an azide (B81097) to form a 1,2,3-triazole. This reaction is widely used for bioconjugation and the synthesis of drug analogues.[13]

Methodology:

-

Materials:

-

This compound.

-

An organic azide (e.g., benzyl (B1604629) azide).

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).

-

Sodium ascorbate (B8700270).

-

Solvent: A mixture of tert-butanol (B103910) and water (1:1).

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Synthesis of a Drug Analogue Precursor

Objective: To illustrate the use of this compound in the synthesis of a precursor for a bioactive molecule, for instance, by coupling it to a heterocyclic core.

Methodology (based on a modified Sonogashira coupling):

-

Materials:

-

This compound.

-

An aryl or heteroaryl halide (e.g., 2-iodopyridine).

-

Palladium catalyst (e.g., Pd(PPh₃)₄).

-

Copper(I) iodide (CuI).

-

A base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

-

Add the anhydrous, degassed solvent, followed by the base (2-3 equivalents).

-

Add this compound (1.2 equivalents) dropwise to the stirred reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the coupled product.

-

Visualizing Workflows and Relationships

To aid in the understanding of the processes involved in sourcing and utilizing high-purity this compound, the following diagrams illustrate key workflows.

Caption: Workflow for the selection and qualification of a this compound supplier.

Caption: Simplified signaling pathway for a CuAAC (Click Chemistry) reaction.

Caption: Logical relationship between primary analytical techniques for this compound quality control.

References

- 1. 1-十四炔 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, tech. 90% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. This compound, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. cdn.thomasnet.com [cdn.thomasnet.com]

- 5. This compound | 765-10-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 765-10-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 765-10-6 | India [ottokemi.com]

- 8. CAS 765-10-6: this compound | CymitQuimica [cymitquimica.com]

- 9. molcore.com [molcore.com]

- 10. This compound, CasNo.765-10-6 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 11. spectrochem.in [spectrochem.in]

- 12. 765-10-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 13. tcichemicals.com [tcichemicals.com]

Structural isomers of tetradecyne and their properties

An In-depth Technical Guide to the Structural Isomers of Tetradecyne: Properties, Synthesis, and Applications

Introduction

Tetradecyne, a hydrocarbon with the molecular formula C₁₄H₂₆, belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond.[1][2][3] This functional group is a hub of reactivity, making tetradecyne and its isomers valuable intermediates in organic synthesis. The general formula for alkynes with one triple bond is CₙH₂ₙ₋₂.[4] The position of this triple bond along the fourteen-carbon chain gives rise to multiple structural isomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the linear structural isomers of tetradecyne, their properties, common experimental protocols for their synthesis and characterization, and their applications, particularly in the realm of drug discovery and materials science.

Structural Isomers of Tetradecyne

The linear isomers of tetradecyne are distinguished by the position of the triple bond. The nomenclature indicates the first carbon atom involved in the triple bond. Due to the symmetry of the carbon chain, there are seven unique linear isomers:

-

1-Tetradecyne

-

3-Tetradecyne

-

4-Tetradecyne

-

5-Tetradecyne

-

6-Tetradecyne

-

7-Tetradecyne

In addition to these linear isomers, numerous branched-chain structural isomers of tetradecyne are possible, though they are less commonly studied and utilized. For comparison, the saturated alkane equivalent, tetradecane (B157292) (C₁₄H₃₀), has 1858 structural isomers.

Physical and Chemical Properties

The location of the triple bond significantly influences the physical properties of each tetradecyne isomer. Terminal alkynes, such as this compound, exhibit unique reactivity due to the presence of a weakly acidic acetylenic proton. Internal alkynes (2- through 7-tetradecyne) lack this feature but show reactivity characteristic of a disubstituted triple bond.

Physical Properties

Quantitative physical data for several linear tetradecyne isomers are summarized in the table below.

| Property | This compound | 3-Tetradecyne | 4-Tetradecyne | 5-Tetradecyne | 7-Tetradecyne |

| CAS Number | 765-10-6[1][5] | 60212-32-0[6] | 60212-33-1[7] | 60212-34-2[8] | 35216-11-6[2][9] |

| Molecular Weight ( g/mol ) | 194.36[1][5] | 194.36[6] | 194.36[7] | 194.36[8] | 194.36[2][9] |

| Boiling Point | 132-134 °C (at 14 mmHg)[10] | - | - | - | - |

| Density (g/mL) | 0.790 (at 20 °C)[5] | - | - | - | - |

| Refractive Index (n20/D) | 1.440[5] | - | - | - | - |

Spectroscopic Data

Gas chromatography (GC) is a primary tool for separating and identifying volatile compounds like tetradecyne isomers.[11] The Kovats Retention Index (RI) is a standardized measure used in GC to identify compounds.

| Kovats Retention Index | This compound[1] | 2-Tetradecyne | 3-Tetradecyne[6] | 4-Tetradecyne[7] | 5-Tetradecyne[8] | 6-Tetradecyne[12] | 7-Tetradecyne[2] |

| Standard Non-Polar | 1413 | - | 1437 | 1427 | 1421 | 1417 | 1416 |

| Semi-Standard Non-Polar | 1396, 1397, 1398 | - | 1414, 1415 | 1406, 1407 | 1404, 1405 | 1401, 1402 | 1400, 1401 |

| Standard Polar | 1603.5, 1626.2, 1627.4, 1632, 1633 | - | 1572.2, 1576.4, 1596, 1596.5, 1604, 1605 | 1553.6, 1557.8, 1576, 1576.3, 1584, 1585, 1586 | 1546.9, 1551, 1568.6, 1569, 1578, 1580, 1581 | 1543, 1546.9, 1564.3, 1565.1, 1574, 1576, 1577 | 1541.3, 1545.1, 1562.3, 1563, 1572, 1574, 1575 |

Chemical Reactivity

The chemical behavior of tetradecyne isomers is dominated by the alkyne functional group.

-

Stability and Isomerization : Internal alkynes are generally more thermodynamically stable than terminal alkynes. Under the influence of strong bases, such as sodium amide (NaNH₂), internal alkynes can isomerize to the terminal alkyne.[13] For example, 2-tetradecyne can be converted to this compound. Weaker bases, like alcoholic potassium hydroxide, tend to favor the more stable internal alkyne.[13]

-

Hydration : In the presence of a strong acid catalyst (e.g., sulfuric acid) and a mercury salt, alkynes undergo hydration. The hydration of an unsymmetrical internal alkyne like 2-tetradecyne yields a mixture of two ketones, in this case, 2-tetradecanone (B1197950) and 3-tetradecanone.[13]

-

Oxidative Cleavage : Strong oxidizing agents, such as hot, basic potassium permanganate, can cleave the triple bond to form carboxylic acids.[13]

Experimental Protocols

Synthesis of Internal Alkynes via Double Elimination

A common and effective method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal dihalide.[4][14] This process involves two sequential E2 elimination reactions.[14]

Protocol:

-

Halogenation of Alkene : A tetradecene isomer is reacted with bromine (Br₂) or chlorine (Cl₂) in an inert solvent (e.g., dichloromethane) to form the corresponding vicinal dihalide. This reaction proceeds via electrophilic addition.[14]

-

Double Dehydrohalogenation : The resulting dihalide is treated with a strong base. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is highly effective for this step.[14] Two equivalents of the base are required to remove the two hydrogen halide molecules. If a terminal alkyne is the desired product from a suitable precursor, a third equivalent of base is needed to deprotonate the terminal alkyne, followed by an aqueous workup to reprotonate it.[15]

-

Workup and Purification : After the reaction is complete, an aqueous workup is performed to neutralize any remaining base and remove inorganic salts. The crude alkyne product is then purified, typically by flash column chromatography on silica (B1680970) gel.

Caption: General workflow for the synthesis of an internal tetradecyne isomer.

Characterization of Tetradecyne Isomers

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of alkyne isomers.

Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The primary technique for separating the volatile tetradecyne isomers and determining their molecular weight.[11] A non-polar capillary column is often used, and the elution order can help distinguish isomers.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and types of protons. The chemical shifts of protons adjacent to the triple bond are characteristic.

-

¹³C NMR : Crucial for locating the position of the triple bond. The sp-hybridized carbons of the alkyne typically appear in the δ 70–85 ppm range.[11]

-

-

Infrared (IR) Spectroscopy : The C≡C triple bond stretch provides a key diagnostic peak. For terminal alkynes, a sharp peak appears around 2100-2140 cm⁻¹, while internal alkynes show a weaker peak in the 2190-2260 cm⁻¹ range. The ≡C-H stretch of a terminal alkyne is also prominent, appearing as a sharp peak near 3300 cm⁻¹.

Caption: Workflow for the characterization of tetradecyne isomers.

Applications in Research and Drug Development

Long-chain alkynes are versatile building blocks in organic chemistry. Their high reactivity and linear geometry make them useful in the synthesis of complex molecules, polymers, and materials.[16][17]

Click Chemistry

The terminal alkyne group of this compound is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[15] This reaction forms a stable 1,2,3-triazole ring, efficiently linking two different molecular fragments.[15] This methodology is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[15]

General Protocol for a CuAAC Reaction: [15]

-

Stock Solutions : Prepare solutions of the alkyne-containing molecule (e.g., this compound derivative), an azide-functionalized partner, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270) (to reduce Cu(II) to the active Cu(I) species), and a copper-stabilizing ligand (e.g., THPTA).

-

Reaction Setup : In a reaction vessel, combine the alkyne and azide (B81097) solutions.

-

Catalyst Addition : Add the ligand solution, followed by the CuSO₄ solution.

-

Initiation : Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, purify the triazole product.

Caption: Application of terminal alkynes in drug discovery via Click Chemistry.

Biological Relevance

While tetradecyne itself is not commonly cited for direct biological activity, structurally related long-chain unsaturated compounds are prevalent in nature. For instance, long-chain unsaturated alcohols and their derivatives are well-known insect pheromones, where the geometry and position of the unsaturation are critical for biological activity.[11] The synthesis of these complex natural products often relies on alkyne intermediates, which can be stereoselectively reduced to the required cis- or trans-alkenes. Furthermore, engineered biosynthetic pathways can produce alkyne-tagged polyketides, which have significant potential as therapeutics.[18]

Conclusion

The structural isomers of tetradecyne represent a fascinating class of molecules with properties and reactivity dictated by the position of the carbon-carbon triple bond. From the unique acidity of this compound to the relative stability of the internal isomers, these compounds offer a rich landscape for chemical exploration. Standardized protocols for their synthesis and characterization enable their use as versatile intermediates in organic chemistry. Their application in powerful synthetic methodologies like click chemistry underscores their importance for researchers, particularly those in drug development and materials science, providing a robust tool for constructing complex molecular architectures.

References

- 1. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Tetradecyne | C14H26 | CID 141979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C14H26) [pubchemlite.lcsb.uni.lu]

- 4. organicmystery.com [organicmystery.com]

- 5. This compound = 97.0 765-10-6 [sigmaaldrich.com]

- 6. 3-Tetradecyne | C14H26 | CID 143691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Tetradecyne | C14H26 | CID 521919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Tetradecyne | C14H26 | CID 143692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Tetradecyne (CAS 35216-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 9-Tetradecyn-1-ol|CAS 60037-69-6|Research Chemical [benchchem.com]

- 12. 6-Tetradecyne | C14H26 | CID 138027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 18. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

The Terminal Alkyne of 1-Tetradecyne: A Gateway to Diverse Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The terminal alkyne functionality of 1-tetradecyne (C₁₄H₂₆) serves as a versatile reactive handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science. The unique electronic and steric properties of its sp-hybridized carbons and the acidity of the terminal proton are the basis for its rich and varied reactivity. This guide provides a comprehensive overview of the key reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of the terminal alkyne in this compound is primarily governed by two key features:

-

The Carbon-Carbon Triple Bond: This electron-rich region is susceptible to a variety of addition reactions, where the π-bonds are broken and new single bonds are formed.

-

The Acidic Terminal Proton: The sp-hybridized carbon atom attached to the hydrogen is more electronegative than an sp² or sp³ carbon, making the terminal proton relatively acidic (pKa ≈ 25). This allows for its facile deprotonation to form a powerful carbon-centered nucleophile, the tetradecynylide anion.[1]

These fundamental principles underpin a diverse range of synthetic methodologies, which are detailed in the following sections.

Key Reactions and Experimental Protocols

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[2][3]

Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous triethylamine (B128534) (3.0 mmol) and a suitable solvent such as toluene (B28343) or THF (5 mL).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether) and washed with aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25-50 | 2-24 | Good to Excellent[4][5] |

| Aryl Bromides | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 50-100 | 12-48 | Moderate to Good[4] |

Mechanism:

The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097). It is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][8]

Reaction Scheme:

Experimental Protocol: General Procedure for CuAAC of this compound with Benzyl (B1604629) Azide

-

In a reaction vessel, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of tert-butanol (B103910) and water (4 mL).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2 mmol in 1 mL water).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL water).

-

Add the sodium ascorbate solution to the mixture of the alkyne and azide, followed by the addition of the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH / H₂O | 25 | 1-12 | >90[7][9] |

| Various terminal alkynes | Various azides | CuI | Cyrene™ | 30 | 12 | 89-96[9] |

Mechanism:

The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, to form the triazole product.[8]

Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. The use of a sterically hindered borane (B79455), such as 9-borabicyclo[3.3.1]nonane (9-BBN), is often employed to prevent double addition across the two π-bonds of the alkyne and to enhance regioselectivity.[10][11]

Reaction Scheme:

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond, catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. This reaction provides access to vinylsilanes, which are versatile synthetic intermediates. [12][13] Reaction Scheme:

Experimental Protocol: General Procedure for Hydrosilylation of this compound

-

To a reaction flask containing this compound (1.0 mmol) and a suitable solvent (e.g., toluene), is added the hydrosilane (e.g., triethylsilane, 1.1 mmol).

-

A catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm) is then added.

-

The reaction mixture is stirred at room temperature or heated, and the progress is monitored by GC-MS or NMR spectroscopy.

-

Upon completion, the solvent and excess silane (B1218182) can be removed under reduced pressure. The product is typically purified by distillation or column chromatography.

Quantitative Data:

| Substrate | Hydrosilane | Catalyst | Yield (%) |

| 1-Tetradecene (alkene analog) | Trichlorosilane | FibreCat Pt catalyst | 85 [12] |

| 1-Hexyne (shorter alkyne) | Triethylsilane | Organoruthenium complex | Variable, up to 98 (product ratio dependent on catalyst) [13] |

Mechanism: